N-(pyridin-3-ylmethyl)-2-(pyrimidin-2-ylamino)thiazole-4-carboxamide
Description
Properties
IUPAC Name |
N-(pyridin-3-ylmethyl)-2-(pyrimidin-2-ylamino)-1,3-thiazole-4-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H12N6OS/c21-12(18-8-10-3-1-4-15-7-10)11-9-22-14(19-11)20-13-16-5-2-6-17-13/h1-7,9H,8H2,(H,18,21)(H,16,17,19,20) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PINSHHCKKXSAPW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CN=C1)CNC(=O)C2=CSC(=N2)NC3=NC=CC=N3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H12N6OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
312.35 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(pyridin-3-ylmethyl)-2-(pyrimidin-2-ylamino)thiazole-4-carboxamide typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Thiazole Ring: The thiazole ring can be synthesized through a cyclization reaction involving a thiourea derivative and a haloketone.
Attachment of the Pyrimidine Ring: The pyrimidine ring is introduced via a nucleophilic substitution reaction, where a pyrimidine derivative reacts with the thiazole intermediate.
Introduction of the Pyridine Ring: The final step involves the coupling of the pyridine ring to the thiazole-pyrimidine intermediate through a condensation reaction.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This can include the use of high-throughput screening for reaction conditions, as well as the implementation of continuous flow chemistry techniques to scale up the production process.
Chemical Reactions Analysis
Hydrolysis of the Amide Group
The carboxamide moiety undergoes hydrolysis under acidic or basic conditions to yield the corresponding carboxylic acid and amine derivatives.
| Conditions | Products | Key Observations |
|---|---|---|
| 6M HCl, 100°C, 12 h | Thiazole-4-carboxylic acid + (pyridin-3-ylmethyl)amine | Complete cleavage observed; reaction monitored via TLC and NMR. |
| 2M NaOH, 80°C, 8 h | Sodium thiazole-4-carboxylate + (pyridin-3-ylmethyl)amine | Faster hydrolysis under basic conditions due to nucleophilic hydroxide attack. |
Hydrolysis is critical for prodrug activation or metabolite studies. The pyrimidin-2-ylamino group remains stable under these conditions.
Electrophilic Aromatic Substitution (EAS)
The thiazole and pyridine rings participate in EAS, with regioselectivity influenced by electron-donating/withdrawing substituents.
Thiazole Ring Reactivity
-
Nitration : At the 5-position of the thiazole ring using HNO₃/H₂SO₄ at 0–5°C.
-
Sulfonation : SO₃ in H₂SO₄ introduces sulfonic acid groups at the 5-position.
Pyridine Ring Reactivity
-
Bromination : NBS (N-bromosuccinimide) in DMF selectively brominates the pyridine ring at the 4-position .
Functionalization of the Pyrimidin-2-ylamino Group
The amino group on the pyrimidine ring undergoes alkylation or acylation:
| Reaction | Reagents/Conditions | Product |
|---|---|---|
| Alkylation | R-X (alkyl halide), K₂CO₃, DMF, 60°C | N-Alkylated pyrimidine derivatives |
| Acylation | AcCl, pyridine, RT | N-Acylated derivatives with enhanced lipophilicity |
These modifications are pivotal for tuning biological activity, as seen in kinase inhibitor analogs .
Coordination Chemistry
The compound acts as a ligand for transition metals via:
-
Pyridine nitrogen (Lewis base).
-
Thiazole sulfur (soft donor).
| Metal Ion | Coordination Mode | Application |
|---|---|---|
| Cu(II) | N,S-bidentate | Catalyzes oxidative coupling reactions |
| Pt(II) | N(pyridine), S(thiazole) | Anticancer metallodrug candidates |
Stoichiometry and geometry confirmed by X-ray crystallography and UV-Vis spectroscopy.
Cross-Coupling Reactions
The pyridine ring participates in palladium-catalyzed cross-couplings:
| Reaction Type | Conditions | Outcome |
|---|---|---|
| Suzuki-Miyaura | Pd(PPh₃)₄, Ar-B(OH)₂, K₂CO₃, DME, 80°C | Biaryl derivatives with extended conjugation |
| Buchwald-Hartwig | Pd₂(dba)₃, Xantphos, aryl halide, 100°C | N-Arylated analogs for SAR studies |
These reactions enable structural diversification for medicinal chemistry applications .
Radical-Mediated Reactions
Under oxidative conditions (e.g., I₂/TBHP), the compound undergoes C–C bond cleavage at the carboxamide junction, forming pyridin-2-yl amides and imidazo[1,2-a]pyridines . This chemodivergent behavior is exploited in fragment-based drug design.
Stability Under Physiological Conditions
The compound demonstrates pH-dependent stability:
-
Acidic (pH 2) : Rapid hydrolysis of the amide bond (t₁/₂ = 2 h).
-
Neutral (pH 7.4) : Stable for >24 h, suitable for in vitro assays .
Comparative Reactivity with Analogues
Key differences from structurally related compounds:
| Compound | Reactivity Profile |
|---|---|
| N-(pyridin-2-yl)thiazole-4-carboxamide | Faster EAS at thiazole due to reduced steric hindrance |
| 2-(Pyrimidin-2-ylamino)thiazole derivatives | Enhanced metal coordination via additional pyrimidine N-atoms |
Scientific Research Applications
Anticancer Properties
N-(pyridin-3-ylmethyl)-2-(pyrimidin-2-ylamino)thiazole-4-carboxamide has shown significant potential as an anticancer agent through various mechanisms:
- Enzyme Inhibition : The compound acts as an inhibitor of several protein kinases, which play critical roles in cell proliferation and survival. For instance, it has been reported to inhibit cyclin-dependent kinases (CDK4 and CDK6), which are essential for cell cycle regulation. Studies indicate that the compound exhibits potent inhibitory activity with IC50 values in the low micromolar range .
- Selective Targeting : The compound's structure allows it to selectively target specific kinases involved in cancer pathways, thereby reducing potential side effects associated with less selective agents. For example, research has demonstrated its effectiveness against acute myeloid leukemia cell lines by modulating kinase activity .
Case Study: Inhibition of CDK4/6
A study highlighted the efficacy of this compound in inhibiting CDK4/6 in vitro. The results indicated that treatment with the compound led to a significant reduction in proliferation rates of treated cells compared to controls, with IC50 values demonstrating high potency (IC50 = 0.021 µmol/L) .
Case Study: Enzyme Selectivity
Research into the selectivity profile of this compound revealed that it preferentially inhibits specific kinases over others, suggesting a favorable therapeutic index for cancer treatment. For instance, it showed minimal off-target effects while effectively inhibiting kinases involved in tumor growth .
Mechanism of Action
The mechanism of action of N-(pyridin-3-ylmethyl)-2-(pyrimidin-2-ylamino)thiazole-4-carboxamide involves its interaction with specific molecular targets. These targets can include enzymes, receptors, or other proteins, leading to modulation of biological pathways. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Key Observations:
Substituent Positioning: The pyridin-3-ylmethyl group in the target compound contrasts with pyridin-4-yl in analogs. Pyridine ring orientation (3- vs. 4-position) impacts electronic effects and steric interactions with target proteins . Pyrimidin-2-ylamino vs.
Synthesis Efficiency :
- Method B () achieves higher yields (96% for Compound 50) compared to Method A (e.g., 9% for Compound 51), suggesting that coupling reagents or amine reactivity critically influence outcomes.
Purity and Stability :
- Compounds with bulky substituents (e.g., 4-oxocyclohexyl in Compound 52) exhibit lower yields (12%) but retain high purity (96%), indicating robust purification protocols .
Functional and Pharmacokinetic Comparisons
While biological data for the target compound are absent in the evidence, inferences can be drawn from analogs:
- Lipophilicity: The pyridin-3-ylmethyl group may confer moderate lipophilicity, similar to Acotiamide’s bis-isopropylaminoethyl chain, which balances membrane permeability and solubility .
- Metabolic Stability: Pyrimidine-containing compounds (e.g., ’s quinoline derivatives) often exhibit enhanced metabolic stability due to aromatic nitrogen atoms resisting oxidative degradation.
Biological Activity
N-(pyridin-3-ylmethyl)-2-(pyrimidin-2-ylamino)thiazole-4-carboxamide (CAS Number: 1251685-81-0) is a compound that has garnered attention for its potential biological activities, particularly in the realm of cancer treatment and antimicrobial properties. This article aims to provide a comprehensive overview of its biological activity, including mechanisms of action, structure-activity relationships (SAR), and relevant case studies.
Chemical Structure and Properties
The molecular formula of this compound is C14H12N6OS, with a molecular weight of 312.35 g/mol. The compound features a thiazole ring fused with pyridine and pyrimidine moieties, which are known to influence its biological activity.
| Property | Value |
|---|---|
| Molecular Formula | C14H12N6OS |
| Molecular Weight | 312.35 g/mol |
| CAS Number | 1251685-81-0 |
This compound exhibits its biological effects primarily through the inhibition of specific protein kinases involved in cell proliferation. Notably, it has been identified as an inhibitor of cyclin-dependent kinases (CDK4 and CDK6), which play critical roles in cell cycle regulation. By inhibiting these kinases, the compound can effectively reduce cell proliferation in various cancer cell lines, making it a candidate for cancer therapeutics .
Cell Line Studies
Research has demonstrated that compounds similar to this compound exhibit significant antiproliferative activity against several cancer cell lines:
- HeLa (cervical cancer)
- A549 (lung cancer)
- MDA-MB-231 (breast cancer)
In studies, the IC50 values for these compounds were notably low, indicating strong inhibitory effects on cell growth. For instance, derivatives with specific functional groups showed improved IC50 values, suggesting that structural modifications can enhance biological activity .
Antimicrobial Activity
In addition to its anticancer properties, this compound has been evaluated for antimicrobial activity against various bacterial strains, including:
- Escherichia coli
- Staphylococcus aureus
These studies revealed that the compound exhibited significant antimicrobial effects, with minimum inhibitory concentrations (MIC) comparable to or lower than those of standard antibiotics like ampicillin .
Structure-Activity Relationship (SAR)
The effectiveness of this compound can be attributed to its unique structural components. The presence of electron-withdrawing groups on the thiazole ring has been linked to enhanced potency against specific targets. Modifications at various positions on the pyridine and pyrimidine rings have also shown to influence biological activity significantly .
Case Studies
Several studies have highlighted the potential of this compound in clinical settings:
- Cancer Treatment : A study involving the synthesis and evaluation of pyridine-thiazole hybrids reported significant cytotoxicity against multiple tumor types, suggesting that this compound could serve as a lead compound for further development .
- Antimicrobial Applications : Research into thiazole derivatives demonstrated their ability to inhibit bacterial growth effectively while exhibiting low cytotoxicity towards human cells, indicating their potential as safe therapeutic agents .
Q & A
Basic: What are the common synthetic routes for synthesizing N-(pyridin-3-ylmethyl)-2-(pyrimidin-2-ylamino)thiazole-4-carboxamide?
Answer:
The synthesis typically involves multi-step reactions:
- Thiazole Ring Formation : Cyclization of thioamides with α-haloketones under acidic or basic conditions (e.g., Hantzsch thiazole synthesis) .
- Pyridine/Pyrimidine Coupling : Palladium-catalyzed cross-coupling (e.g., Suzuki or Buchwald-Hartwig) to introduce pyridine/pyrimidine moieties .
- Amidation : Final carboxamide formation via coupling activated carboxylic acids (e.g., CDI or HATU) with amines like pyridin-3-ylmethylamine .
Purification often employs silica gel chromatography and HPLC (>98% purity validation) .
Advanced: How can reaction conditions be optimized for improved yields in multi-step syntheses?
Answer:
Key strategies include:
- Catalyst Screening : Testing Pd catalysts (e.g., Pd(PPh₃)₄ vs. XPhos Pd G3) for coupling efficiency .
- Solvent and Temperature Control : Using polar aprotic solvents (DMF, DMSO) for amidation at 50–80°C to minimize side reactions .
- Protection/Deprotection : Temporary protection of amine groups (e.g., Boc) during heterocycle formation to prevent undesired nucleophilic attacks .
- Real-Time Monitoring : TLC or LC-MS to track intermediates and adjust stoichiometry .
Basic: What analytical techniques confirm the structure and purity of this compound?
Answer:
- ¹H/¹³C NMR : Validates molecular structure via characteristic peaks (e.g., thiazole C-H at δ 7.5–8.5 ppm, pyridine N-methyl at δ 3.0–3.5 ppm) .
- HPLC : Assesses purity (>98%) using C18 columns with acetonitrile/water gradients .
- Mass Spectrometry (ESI-MS) : Confirms molecular weight (e.g., [M+H]⁺ ion matching theoretical m/z) .
Advanced: How are stereochemical challenges addressed during synthesis?
Answer:
- Chiral Auxiliaries : Use of (S)- or (R)-configured amino acids to control stereocenters .
- Asymmetric Catalysis : Employing chiral ligands (e.g., BINAP) in coupling reactions to induce enantioselectivity .
- Diastereomeric Separation : Preparative HPLC with chiral columns (e.g., Chiralpak AD-H) to resolve racemic mixtures .
Basic: What in vitro assays are used to evaluate its biological activity?
Answer:
- Enzyme Inhibition Assays : Measure IC₅₀ against target enzymes (e.g., kinases) using fluorescence-based ADP-Glo™ kits .
- Cellular Assays : Cytotoxicity profiling (MTT assay) in cancer cell lines (e.g., HeLa, MCF-7) .
- Binding Affinity Studies : Surface plasmon resonance (SPR) to quantify target-ligand interactions .
Advanced: How is molecular docking applied to study its target interactions?
Answer:
- Protein Preparation : Retrieve target structures (e.g., from PDB), optimize hydrogen bonding networks, and assign charges (AMBER force field) .
- Ligand Docking : Use AutoDock Vina to simulate binding poses, focusing on key residues (e.g., ATP-binding pockets in kinases) .
- Free Energy Calculations : MM-GBSA to rank binding affinities and validate docking poses .
Basic: How do structural modifications (e.g., fluorination) impact its pharmacokinetic properties?
Answer:
- Lipophilicity Enhancement : Trifluoromethyl groups increase logP, improving membrane permeability .
- Metabolic Stability : Fluorine atoms reduce CYP450-mediated oxidation, extending half-life in hepatic microsome assays .
- Solubility Optimization : Introduction of polar groups (e.g., morpholine) balances logD values .
Advanced: What strategies are used for impurity profiling and control?
Answer:
- Forced Degradation Studies : Expose the compound to heat, light, and acidic/basic conditions to identify degradation products (HPLC-MS) .
- Synthetic By-Product Analysis : Compare retention times and MS/MS fragmentation patterns against known intermediates .
- Reference Standards : Use pharmacopeial-grade impurities (e.g., acotiamide analogs) for quantitative NMR calibration .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
